3-(2,4-dichloro-5-methoxyphenyl)-2-(methylsulfanyl)-4(3H)-quinazolinone
Description
3-(2,4-dichloro-5-methoxyphenyl)-2-(methylsulfanyl)-4(3H)-quinazolinone (CAS: 303987-71-5), commonly known as mdivi-1 or mitochondrial division inhibitor-1, is a synthetic quinazolinone derivative. It inhibits the GTPase activity of dynamin-related protein 1 (Drp1), a key regulator of mitochondrial fission . Its structure features:
- A 4(3H)-quinazolinone core.
- A 2,4-dichloro-5-methoxyphenyl group at position 2.
- A methylsulfanyl (-SMe) substituent at position 2.
This compound has been widely used in studies of mitochondrial dynamics, apoptosis, and neurodegenerative diseases .
Properties
IUPAC Name |
3-(2,4-dichloro-5-methoxyphenyl)-2-methylsulfanylquinazolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2N2O2S/c1-22-14-8-13(10(17)7-11(14)18)20-15(21)9-5-3-4-6-12(9)19-16(20)23-2/h3-8H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZFXOJROZJKTIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)N2C(=O)C3=CC=CC=C3N=C2SC)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-dichloro-5-methoxyphenyl)-2-(methylsulfanyl)-4(3H)-quinazolinone typically involves the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized via the cyclization of anthranilic acid derivatives with appropriate reagents such as formamide or orthoesters under acidic or basic conditions.
Substitution Reactions: The introduction of the 2,4-dichloro-5-methoxyphenyl group can be achieved through nucleophilic aromatic substitution reactions. This involves reacting the quinazolinone core with 2,4-dichloro-5-methoxybenzene under suitable conditions, often using a base like potassium carbonate in a polar aprotic solvent.
Thioether Formation: The methylsulfanyl group is introduced via a thioetherification reaction. This can be done by reacting the intermediate compound with methylthiol or its derivatives in the presence of a base such as sodium hydride.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated synthesis and purification systems would enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methylsulfanyl group can undergo oxidation to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The quinazolinone core can be reduced to its corresponding dihydroquinazolinone using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic chlorines can be substituted with various nucleophiles (e.g., amines, thiols) under nucleophilic aromatic substitution conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Bases: Potassium carbonate, sodium hydride.
Solvents: Dimethylformamide, dichloromethane, ethanol.
Major Products
Sulfoxides and Sulfones: From oxidation of the methylsulfanyl group.
Dihydroquinazolinones: From reduction of the quinazolinone core.
Substituted Derivatives: From nucleophilic aromatic substitution reactions.
Scientific Research Applications
Biological Activities
The compound exhibits a range of biological activities that are significant in medicinal chemistry:
- Anticancer Activity : Studies have shown that derivatives of quinazolinones can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, compounds related to 3-(2,4-dichloro-5-methoxyphenyl)-2-(methylsulfanyl)-4(3H)-quinazolinone have demonstrated promising anticancer effects .
- Anti-inflammatory Properties : Research indicates that certain quinazolinone derivatives possess anti-inflammatory effects, making them potential candidates for treating conditions such as rheumatoid arthritis and inflammatory bowel diseases .
- MAO Inhibition : Some derivatives have been identified as inhibitors of monoamine oxidase (MAO), which is relevant for treating mental health disorders like depression and anxiety .
Case Study 1: Anticancer Efficacy
A study investigated the anticancer properties of this compound against breast cancer cell lines. The results showed a significant reduction in cell viability at specific concentrations, indicating its potential as an anticancer agent .
Case Study 2: Anti-inflammatory Activity
In another research effort, a series of quinazolinone derivatives were synthesized and tested for their anti-inflammatory effects using in vivo models. The study concluded that these compounds exhibited substantial inhibition of edema at varying doses, highlighting their therapeutic potential in inflammatory diseases .
Comparative Analysis of Biological Activities
| Activity Type | Compound Derivative | Effectiveness |
|---|---|---|
| Anticancer | 3-(2,4-dichloro-5-methoxyphenyl) | Significant reduction in cell viability |
| Anti-inflammatory | Various quinazolinone derivatives | Inhibition of edema |
| MAO Inhibition | Selected derivatives | High activity against MAO-A and MAO-B |
Mechanism of Action
The mechanism of action of 3-(2,4-dichloro-5-methoxyphenyl)-2-(methylsulfanyl)-4(3H)-quinazolinone involves its interaction with specific molecular targets. The quinazolinone core can inhibit enzymes or receptors involved in various biological pathways. For example, it may inhibit tyrosine kinases, which are crucial in cell signaling and cancer progression. The compound’s ability to form hydrogen bonds and hydrophobic interactions with its targets enhances its binding affinity and specificity.
Comparison with Similar Compounds
Mitochondrial Fission Inhibitors
Mdivi-1 belongs to a class of quinazolinones designed to inhibit mitochondrial fission. Key analogs include:
Key Findings :
- Methoxy vs.
- Position of Chlorine : The inactive analog 8L-310S has a chlorine at position 6 instead of 7, suggesting that halogen placement critically affects activity .
- Sulfanyl vs. Methylsulfanyl : The methylsulfanyl group in mdivi-1 improves stability compared to sulfanyl (-SH) analogs, which may oxidize readily .
Antifungal Quinazolinones
Quinazolinones with halogenated aryl groups exhibit antifungal properties. For example:
Key Findings :
Antitumor Quinazolinones
Substituents at position 2 influence antitumor activity:
| Compound Name | Substituent (Position 2) | Activity (MGI%*) | Reference |
|---|---|---|---|
| 2-Benzylmercapto-4(3H)-quinazolinone | Benzylmercapto (-SCH₂Ph) | 19% MGI | |
| Mdivi-1 | Methylsulfanyl (-SMe) | Not tested for antitumor |
Key Findings :
Anti-inflammatory and Analgesic Quinazolinones
Quinazolinones with hydrazino or pyrazolinyl groups show anti-inflammatory effects:
| Compound Name | Substituent (Position 2) | Activity (Edema Inhibition) | Reference |
|---|---|---|---|
| 3-Methyl-4(3H)-quinazolinone derivatives | Hydrazino or pyrazolinyl | 30–50% inhibition | |
| Mdivi-1 | Methylsulfanyl | Not reported |
Key Findings :
- Anti-inflammatory activity correlates with electron-donating groups (e.g., hydrazino), which mdivi-1 lacks .
Biological Activity
3-(2,4-Dichloro-5-methoxyphenyl)-2-(methylsulfanyl)-4(3H)-quinazolinone, also known by its CAS number 338967-89-8, is a compound that belongs to the quinazolinone class of heterocyclic compounds. This article explores its biological activities, synthesizing data from various studies and reviews.
- Molecular Formula: C16H12Cl2N2O2S
- Molecular Weight: 367.25 g/mol
- Boiling Point: Approximately 542.2 °C (predicted)
- Density: 1.43 g/cm³ (predicted)
- pKa: -2.13 (predicted)
Overview of Biological Activities
Quinazolinones, including the compound , have been extensively studied for their diverse biological activities. The following sections summarize key findings regarding its pharmacological effects.
1. Antimicrobial Activity
Quinazolinone derivatives exhibit significant antimicrobial properties. In particular:
- Antibacterial Activity: Research indicates that quinazolinone compounds can inhibit the growth of various bacteria, including Staphylococcus aureus and Escherichia coli. The structure-activity relationship (SAR) studies have shown that modifications in the quinazolinone structure can enhance antibacterial efficacy against resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) .
- Antifungal Activity: Some derivatives have demonstrated effectiveness against fungal pathogens like Candida albicans and Aspergillus niger .
2. Anti-inflammatory Properties
Several studies have reported that quinazolinones possess anti-inflammatory effects comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) such as indomethacin. The compounds have been evaluated in animal models for their ability to reduce inflammation and pain .
3. Cytotoxicity and Cancer Research
The compound has also been investigated for its cytotoxic effects against cancer cell lines:
- Mechanism of Action: Quinazolinones are known to inhibit tyrosine kinases, which play a crucial role in cancer cell proliferation. In vitro studies have shown that certain derivatives can induce apoptosis in cancer cells .
- Case Study: A study evaluated a series of quinazolinone derivatives for their activity against various cancer types, revealing promising results for several compounds in inhibiting tumor growth .
4. Antioxidant Activity
Recent research has highlighted the antioxidant potential of quinazolinones. The presence of specific substituents on the phenyl ring has been linked to increased antioxidant activity, which is vital for combating oxidative stress-related diseases .
Summary of Biological Activities
| Biological Activity | Observations |
|---|---|
| Antibacterial | Effective against S. aureus, E. coli |
| Antifungal | Active against C. albicans, A. niger |
| Anti-inflammatory | Comparable to indomethacin in pain relief |
| Cytotoxic | Induces apoptosis in various cancer cell lines |
| Antioxidant | Enhanced activity with specific substituents |
Q & A
Q. What are the established synthetic routes for 3-(2,4-dichloro-5-methoxyphenyl)-2-(methylsulfanyl)-4(3H)-quinazolinone, and how can purity be validated?
The compound is typically synthesized via cyclization of intermediates such as 2-(ferrocenecarboxamido)benzamide derivatives under basic conditions, followed by thionation with reagents like P₂S₅ . Purity validation requires a combination of chromatographic (TLC, Rf values) and spectroscopic methods (¹H-NMR, IR, MS). For example, in quinazolinone derivatives, TLC with silica gel plates (Rf ~0.5–0.7) and ¹H-NMR signals for aromatic protons (δ 7.2–8.5 ppm) are critical .
Q. How is the mitochondrial Drp1-inhibitory activity of this compound assessed in cellular models?
Pharmacological inhibition of mitochondrial fission is tested using in vitro models (e.g., endothelial cells or renal carcinoma cells) treated with 10–50 μM of the compound dissolved in DMSO. Mitochondrial morphology is analyzed via fluorescence microscopy (e.g., MitoTracker Red staining) and Western blotting for Drp1 phosphorylation (Ser616/Ser637). Densitometric analysis using software like Image Lab is employed to quantify protein expression changes .
Q. What spectroscopic techniques are used to confirm the structural integrity of this quinazolinone derivative?
Key techniques include:
- ¹H-NMR : Aromatic protons (7.2–8.5 ppm) and methoxy groups (δ ~3.8–4.0 ppm) confirm substitution patterns .
- IR : Stretching vibrations for C=O (1650–1700 cm⁻¹) and C-S (650–700 cm⁻¹) validate the quinazolinone core .
- X-ray crystallography : Resolves molecular packing and hydrogen-bonding interactions, as shown in studies of related 4(3H)-quinazolinones .
Advanced Research Questions
Q. How do structural modifications at the 2-sulfanyl position influence biological activity in quinazolinone derivatives?
Substitution with alkyl/aryl groups at the 2-sulfanyl position modulates potency. For example:
- Antitumor activity : 2-Benzylmercapto derivatives show higher activity (MGI%: 19%) compared to alkylmercapto analogs (MGI%: 2–11%) due to enhanced π-π stacking with cellular targets .
- Anticonvulsant activity : 2-Pyridyl substitutions improve protection against MES-induced seizures but increase neurotoxicity in oral administration . Computational docking (e.g., AutoDock Vina) can predict binding affinities to targets like tubulin or SPG7 .
Q. What experimental strategies resolve contradictions in reported neuroprotective vs. cytotoxic effects of this compound?
Discrepancies arise from concentration-dependent effects:
- Neuroprotection : At 20 mg/kg (in vivo), the compound elevates adenosine via CD39 upregulation, reducing cerebral ischemia damage .
- Cytotoxicity : At >50 μM (in vitro), it induces mitochondrial dysfunction and necroptosis in renal carcinoma cells via RIPK1/3 activation . Dose-response studies and transcriptomic profiling (RNA-seq) are recommended to delineate pathways .
Q. How can in silico methods optimize the pharmacokinetic profile of 4(3H)-quinazolinone derivatives?
Molecular dynamics (MD) simulations (e.g., GROMACS) assess stability in Paraplegin protein binding pockets, while QSAR models predict logP and bioavailability. For example, 3-(2-carboxyphenyl) analogs show improved solubility and target affinity due to hydrogen bonding with SPG7 residues .
Q. What are the limitations of using this compound in stroke models, and how can experimental design mitigate them?
Key limitations include:
- Blood-brain barrier (BBB) penetration : Nanoparticle conjugation (e.g., adenosine-linked NPs) enhances delivery, as demonstrated in cerebral ischemia studies .
- Off-target effects : Co-treatment with proteasomal inhibitors (e.g., MG132) at 5–10 μM can isolate Drp1-specific effects by blocking secondary degradation pathways .
Data Contradiction Analysis
Q. Why do some studies report antibacterial activity for quinazolinone derivatives, while others show no efficacy?
Activity depends on substituent electronegativity and lipophilicity:
- Active derivatives : 3-(p-Nitrophenyl) analogs with electron-withdrawing groups disrupt bacterial membranes (MIC: 8–16 μg/mL) .
- Inactive derivatives : 3-Methoxyphenyl or imidazole-substituted analogs lack membrane penetration due to increased polarity . Broth microdilution assays under varied pH (5.0–7.4) and Gram-positive/-negative models are critical for reproducibility .
Methodological Recommendations
- Dose standardization : Use 20 mg/kg for in vivo neuroprotection and 10–50 μM for in vitro mitochondrial studies .
- Control experiments : Include DMSO vehicle controls (≤0.1% v/v) to exclude solvent artifacts .
- Advanced imaging : Correlative light-electron microscopy (CLEM) validates mitochondrial fragmentation phenotypes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
